Cas no 91976-94-2 (1-(5-chloropentyl)piperidine;hydrochloride)

1-(5-chloropentyl)piperidine;hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(5-chloropentyl)piperidine hydrochloride
- 1-(5-chloropentyl)piperidine;hydrochloride
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- インチ: 1S/C10H20ClN.ClH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H
- InChIKey: QGNSAPOYVCDCFF-UHFFFAOYSA-N
- ほほえんだ: N1(CCCCCCl)CCCCC1.[H]Cl
1-(5-chloropentyl)piperidine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-74409-0.05g |
1-(5-chloropentyl)piperidine hydrochloride |
91976-94-2 | 95% | 0.05g |
$66.0 | 2023-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9557-1-10G |
1-(5-chloropentyl)piperidine;hydrochloride |
91976-94-2 | 95% | 10g |
¥ 7,900.00 | 2023-04-13 | |
Enamine | EN300-74409-10.0g |
1-(5-chloropentyl)piperidine hydrochloride |
91976-94-2 | 95% | 10.0g |
$1593.0 | 2023-02-12 | |
Enamine | EN300-74409-1.0g |
1-(5-chloropentyl)piperidine hydrochloride |
91976-94-2 | 95% | 1.0g |
$371.0 | 2023-02-12 | |
Enamine | EN300-74409-2.5g |
1-(5-chloropentyl)piperidine hydrochloride |
91976-94-2 | 95% | 2.5g |
$726.0 | 2023-02-12 | |
1PlusChem | 1P01AHUN-10g |
1-(5-chloropentyl)piperidine hydrochloride |
91976-94-2 | 95% | 10g |
$2031.00 | 2024-04-20 | |
A2B Chem LLC | AV68511-500mg |
1-(5-chloropentyl)piperidine hydrochloride |
91976-94-2 | 95% | 500mg |
$321.00 | 2024-07-18 | |
Aaron | AR01AI2Z-10g |
1-(5-chloropentyl)piperidine hydrochloride |
91976-94-2 | 95% | 10g |
$2216.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330681-250mg |
1-(5-Chloropentyl)piperidine hydrochloride |
91976-94-2 | 98% | 250mg |
¥3322.00 | 2024-04-25 | |
Ambeed | A1128837-1g |
1-(5-Chloropentyl)piperidine hydrochloride |
91976-94-2 | 98% | 1g |
$253.0 | 2024-04-16 |
1-(5-chloropentyl)piperidine;hydrochloride 関連文献
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Barbara Schininà,Andrea Martorana,Nicola Antonio Colabufo,Marialessandra Contino,Mauro Niso,Maria Grazia Perrone,Guido De Guidi,Alfio Catalfo,Giancarlo Rappazzo,Elisa Zuccarello,Orazio Prezzavento,Emanuele Amata,Antonio Rescifina,Agostino Marrazzo RSC Adv., 2015,5, 47108-47116
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
1-(5-chloropentyl)piperidine;hydrochlorideに関する追加情報
Introduction to 1-(5-chloropentyl)piperidine;hydrochloride (CAS No. 91976-94-2)
1-(5-chloropentyl)piperidine;hydrochloride, identified by its Chemical Abstracts Service (CAS) number 91976-94-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 1-(5-chloropentyl)piperidine;hydrochloride, particularly the presence of a chloro-substituted pentyl side chain and a piperidine ring, contribute to its unique chemical properties and biological interactions.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for various pharmacological studies and drug formulation processes. This aspect is particularly crucial in medicinal chemistry, where the solubility and stability of active pharmaceutical ingredients (APIs) play a pivotal role in determining their efficacy and bioavailability.
In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives, including 1-(5-chloropentyl)piperidine;hydrochloride. The piperidine scaffold is known for its ability to modulate neurotransmitter systems, making it a valuable candidate for the development of central nervous system (CNS) drugs. Specifically, compounds with this structural motif have shown promise in the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease.
One of the most compelling aspects of 1-(5-chloropentyl)piperidine;hydrochloride is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel molecules with enhanced pharmacological profiles. For instance, modifications to the chloro-substituted pentyl side chain have been explored to optimize binding affinity and selectivity for specific biological targets.
Recent studies have highlighted the importance of 1-(5-chloropentyl)piperidine;hydrochloride in the development of drugs targeting ion channels and receptors involved in pain perception and neurotransmission. Its ability to interact with these targets suggests that it could be a key component in the design of next-generation therapeutics for conditions such as chronic pain syndromes and neurodegenerative diseases.
The synthesis of 1-(5-chloropentyl)piperidine;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to achieve high yields and purity levels. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
In addition to its pharmacological significance, 1-(5-chloropentyl)piperidine;hydrochloride has garnered attention for its role in preclinical drug discovery. Its structural versatility allows researchers to explore various derivatives with tailored biological activities. This flexibility has been instrumental in identifying lead compounds that exhibit promising results in animal models of human diseases.
The safety profile of 1-(5-chloropentyl)piperidine;hydrochloride is another critical consideration in its application within pharmaceutical research. Extensive toxicological studies have been conducted to evaluate its acute and chronic effects on living organisms. These studies provide valuable insights into its potential therapeutic benefits while also identifying any necessary precautions for handling and administration.
The future prospects for 1-(5-chloropentyl)piperidine;hydrochloride are vast, with ongoing research aimed at uncovering new applications and refining existing ones. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this field further. By integrating cutting-edge computational methods with traditional experimental approaches, scientists can accelerate the discovery process and bring novel treatments to patients more efficiently.
In conclusion, 1-(5-chloropentyl)piperidine;hydrochloride (CAS No. 91976-94-2) represents a fascinating compound with significant potential in medicinal chemistry. Its unique structural features, combined with its diverse biological activities, make it a valuable asset in the search for new therapeutic agents. As research continues to evolve, this compound is poised to play an increasingly important role in addressing some of today's most challenging medical conditions.
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